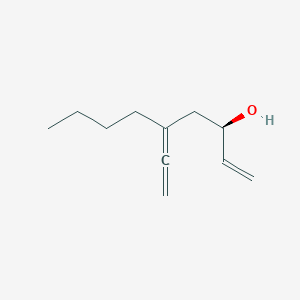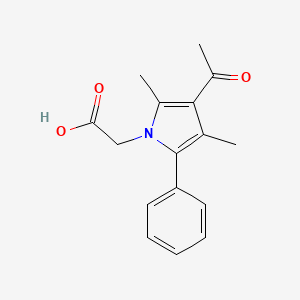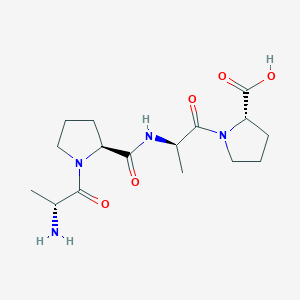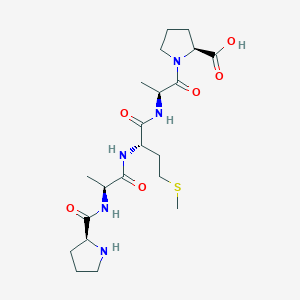
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group at the first position, and methyl and propyl substituents at the second, third, and fifth positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexenone derivatives with appropriate alkyl halides under basic conditions. For instance, the reaction of 2,3-dimethylcyclohexenone with propyl bromide in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of substituted cyclohexanones, followed by selective oxidation to introduce the ketone functionality. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate these reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: Similar in structure but with different substituent positions.
4,5-Dimethyl-2-cyclohexen-1-one: Another cyclohexenone derivative with methyl groups at different positions.
3,5,5-Trimethyl-2-cyclohexen-1-one:
Uniqueness
2-Cyclohexen-1-one, 2,3-dimethyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
765906-81-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-5-10-6-8(2)9(3)11(12)7-10/h10H,4-7H2,1-3H3 |
Clave InChI |
MPMGHOVXZZZIOM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=C(C(=O)C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


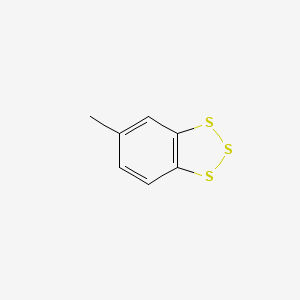
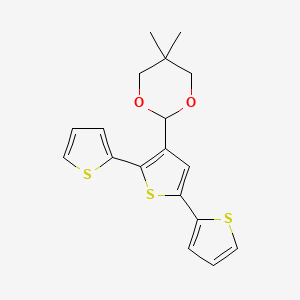
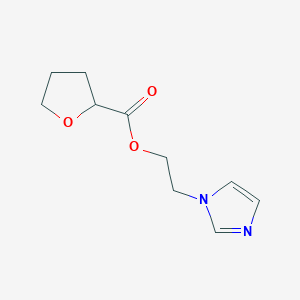
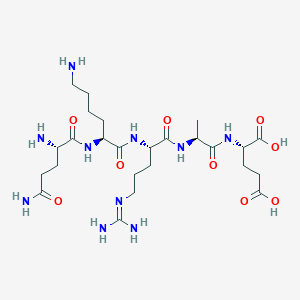
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
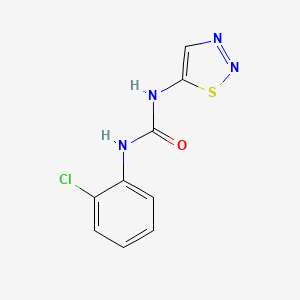

![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
